
N-Hydroxy-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various cellular processesIt is known for its ability to form additional hydrogen bonds, both as donors and acceptors, which makes it a valuable tool in studying interactions with receptors and other biological molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-L-glutamic acid typically involves the hydroxylation of L-glutamic acid. One common method is the bromination of N-phthaloyl-L-glutamic acid followed by methanolysis, which yields a mixture of diastereoisomers . Another approach involves the use of N-succinyl L-amino acid hydroxylase (SadA) for the stereoselective hydroxylation of N-succinyl aliphatic L-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale amino acid synthesis, such as the use of biocatalysts and optimized reaction conditions, can be applied to its production.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate L-glutamic acid.
Aplicaciones Científicas De Investigación
N-Hydroxy-L-glutamic acid has several scientific research applications:
Mecanismo De Acción
N-Hydroxy-L-glutamic acid exerts its effects primarily through its interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, which are involved in fast excitatory transmission and various signaling pathways in the central nervous system . The compound’s ability to form additional hydrogen bonds enhances its binding affinity and specificity for these receptors.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic acid: The parent compound, involved in protein synthesis and neurotransmission.
N-Hydroxy-L-glutamine: Another derivative with similar hydroxylation but different functional properties.
L-Glutamic acid N,N-diacetic acid: A biodegradable chelating agent used in industrial applications.
Uniqueness
N-Hydroxy-L-glutamic acid is unique due to its hydroxyl group, which allows for additional hydrogen bonding interactions. This property makes it particularly useful in studying receptor-ligand interactions and in the synthesis of complex natural products .
Propiedades
Número CAS |
13782-56-4 |
|---|---|
Fórmula molecular |
C5H9NO5 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxyamino)pentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
Clave InChI |
NNIVFXCKHNRSRL-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NO |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)




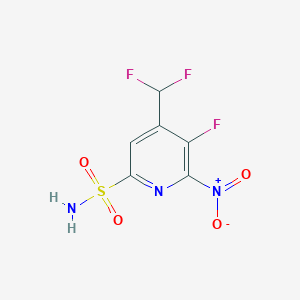
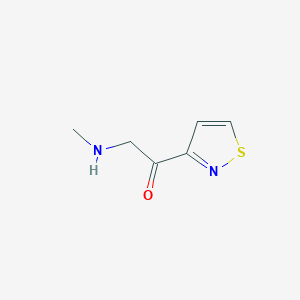
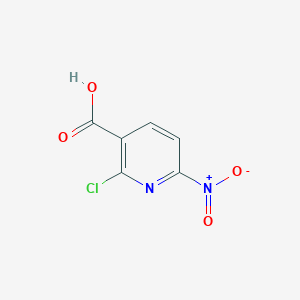
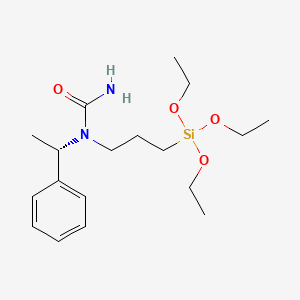
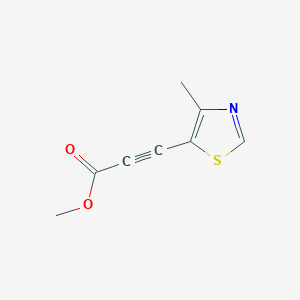
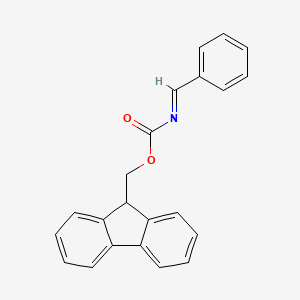
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
